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Compound of Interest

Compound Name: 3,5-Dibromo-2,4-dimethylpyridine

Cat. No.: B1591026

Abstract: This document provides a comprehensive technical overview of 3,5-Dibromo-2,4-
dimethylpyridine, a halogenated pyridine derivative of significant interest in synthetic
chemistry. We will explore its core identifiers, physicochemical properties, established
synthesis protocols with mechanistic considerations, and its versatile applications as a
chemical intermediate. This guide is intended for researchers and professionals in drug
discovery, agrochemicals, and materials science, offering field-proven insights into its reactivity
and handling.

The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science,
present in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique
electronic properties and ability to act as a hydrogen bond acceptor make it a privileged
structure in drug design. Chemical modification of the pyridine ring, particularly through
halogenation, is a critical strategy for modulating the reactivity and biological activity of these
molecules. Brominated pyridines, such as 3,5-Dibromo-2,4-dimethylpyridine, are
exceptionally valuable as they serve as versatile building blocks. The bromine atoms act as
reliable "handles" for carbon-carbon and carbon-heteroatom bond formation, most notably in
palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular
architectures.[2]

Core Compound Identification
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Precise identification is paramount for regulatory compliance, procurement, and experimental
reproducibility. 3,5-Dibromo-2,4-dimethylpyridine is unequivocally defined by the following

identifiers.
Identifier Value Source
CAS Number 29976-20-3 [21[3]

3,5-dibromo-2,4-
IUPAC Name ) . [2]
dimethylpyridine

Molecular Formula C7H7Brz2N [2]
Molecular Weight 264.95 g/mol [2]
Canonical SMILES CC1=C(C(=C(N=C1C)Br)Br)C N/A

2,4-Dimethyl-3,5-
Synonyms dibromopyridine, 3,5-Dibrom- [2]
2,4-lutidin

dot graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial",
fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Chemical Structure of 3,5-Dibromo-2,4-dimethylpyridine”

Physicochemical and Spectroscopic Properties

The physical state and solubility dictate appropriate handling, storage, and reaction conditions.
Spectroscopic data are critical for quality control and reaction monitoring.
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Property Value Source
Appearance White solid [4]
Melting Point 28-30 °C [4]

Good solubility in organic
- solvents like ethyl acetate
Solubility ) [2][4]
(EtOAC) and dichloromethane.

Slightly soluble in water.

0 8.41 (s, 1H, pyH), 2.61 (s,
1H NMR (400 MHz, CDCIs) 3H, CHs), 2.54 (s, 3H, CH) [4]
H 3 i) . ] y 3

3 156.5, 148.5, 146.4, 124.4,
13C NMR (100 MHz, CDCl3) 1203, 257 23,8 [4]

m/z calcd for C7HsBr2N [M+H]*
HRMS (ESI+) [4]
263.9018, found 263.9027

Synthesis and Mechanistic Insights

The synthesis of 3,5-Dibromo-2,4-dimethylpyridine is most effectively achieved via
electrophilic bromination of the corresponding precursor, 2,4-dimethylpyridine (also known as
2,4-utidine).

Preferred Synthetic Protocol: Direct Bromination

A robust method involves the direct bromination of 2,4-dimethylpyridine using elemental
bromine in fuming sulfuric acid (oleum).[4] This approach is effective because the pyridine ring,
which is inherently electron-deficient and resistant to electrophilic substitution, becomes
protonated under strongly acidic conditions, further deactivating it. However, the high
temperature and harsh conditions force the reaction to proceed.[1][5]

Step-by-Step Methodology:

e Reaction Setup: In a flask equipped with an efficient reflux condenser and a dropping funnel,
dissolve 2,4-dimethylpyridine (1.0 equiv.) in fuming sulfuric acid (20% SOs) at 0 °C.[4] The
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use of oleum as a solvent provides a highly acidic and activating medium for the brominating
agent.

Reagent Addition: Heat the reaction mixture to approximately 165 °C. Slowly add elemental
bromine (Br2) (0.9 equiv.) dropwise over several hours.[4] The high temperature is necessary
to overcome the activation energy for electrophilic substitution on the deactivated pyridine
ring.

Reaction Progression: Maintain the temperature between 155-175 °C for approximately 20
hours, monitoring the reaction by TLC or GC-MS.[4]

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. This
step quenches the reaction and dilutes the strong acid.

Neutralization and Extraction: Carefully neutralize the acidic solution with a solid base, such
as sodium carbonate (NazCOs), until the solution is basic. Extract the aqueous layer with a
suitable organic solvent, such as ethyl acetate (2 x 250 mL).[4]

Purification: Combine the organic layers, dry with a drying agent like Na=SOa4, and
concentrate under vacuum. The resulting crude product, which will contain a mixture of
mono- and di-brominated species, is then purified using column chromatography to isolate
the desired 3,5-Dibromo-2,4-dimethylpyridine.[4]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=Dbox, style=rounded,
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge
[fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General Synthesis Workflow"

Applications in Research and Drug Development

3,5-Dibromo-2,4-dimethylpyridine is not typically an end-product but rather a crucial
intermediate. Its value lies in the differential reactivity of its substituents, which allows for
sequential and site-selective modifications.

o Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for a variety
of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and
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Buchwald-Hartwig aminations.[2] This enables the introduction of diverse aryl, alkyl, alkynyl,
and amino groups at the 3- and 5-positions, providing a powerful tool for building molecular
complexity.

o Pharmaceutical and Agrochemical Scaffolding: The substituted pyridine core is a common
motif in bioactive molecules. This compound serves as a key building block for synthesizing
novel drug candidates and crop protection agents.[2] The methyl groups can influence the
steric and electronic properties of the final molecule, impacting its binding affinity to biological
targets.

o Materials Science: Pyridine-based ligands are essential in coordination chemistry and the
development of functional materials. The ability to functionalize this molecule at two distinct
positions allows for the creation of unique ligands for catalysts, sensors, and organic light-
emitting diodes (OLEDS).[6]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed.
The information below is synthesized from data for closely related brominated pyridines and
should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) before
handling.

Hazard Identification

o Hazard Statements: Likely to be classified as Harmful if swallowed (H302), Causes skin
irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation
(H335).

 Signal Word: Warning

e Pictogram: GHSO07 (Exclamation Mark)

Recommended Handling and Personal Protective
Equipment (PPE)

» Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.
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» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with
skin.

o Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved
respirator.

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.

Storage and Stability

o Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated
place. Keep away from incompatible materials such as strong oxidizing agents.

» Stability: The compound is stable under recommended storage conditions.

Conclusion

3,5-Dibromo-2,4-dimethylpyridine (CAS: 29976-20-3) is a highly valuable and versatile
chemical intermediate. Its well-defined structure, characterized by two reactive bromine sites
and two methyl groups on a pyridine core, makes it an essential building block for constructing
complex molecules. A solid understanding of its synthesis, reactivity, and handling protocols, as
outlined in this guide, is crucial for leveraging its full potential in the fields of pharmaceutical
development, agrochemical synthesis, and advanced materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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